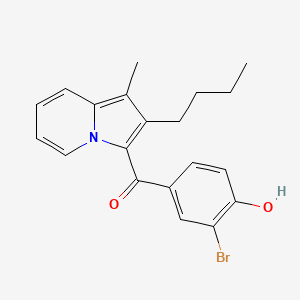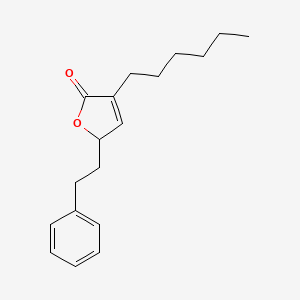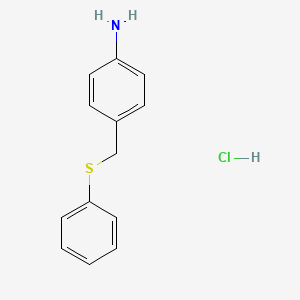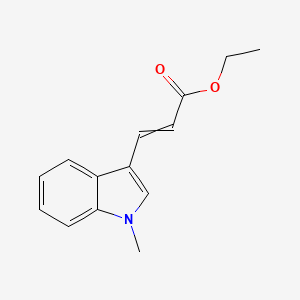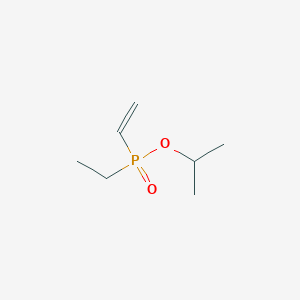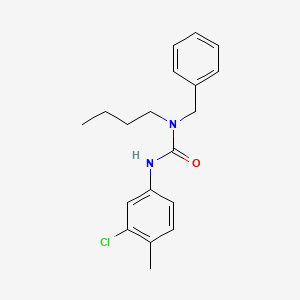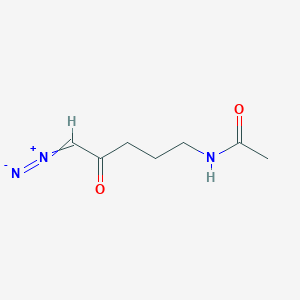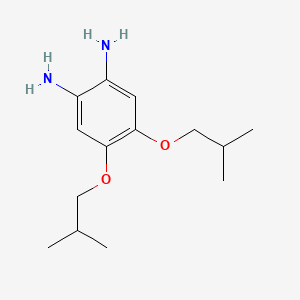
4,5-Bis(2-methylpropoxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-methylpropoxy)benzene-1,2-diamine is an organic compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two 2-methylpropoxy groups attached to a benzene ring, which also bears two amino groups at the 1 and 2 positions.
Preparation Methods
The synthesis of 4,5-Bis(2-methylpropoxy)benzene-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-diamine.
Alkylation: The benzene-1,2-diamine undergoes alkylation with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the 2-methylpropoxy groups at the 4 and 5 positions of the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
4,5-Bis(2-methylpropoxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield 4,5-Bis(2-methylpropoxy)benzene-1,2-dinitro .
Scientific Research Applications
4,5-Bis(2-methylpropoxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-methylpropoxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The 2-methylpropoxy groups may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
4,5-Bis(2-methylpropoxy)benzene-1,2-diamine can be compared with other similar compounds, such as:
Benzene-1,2-diamine (o-phenylenediamine): Lacks the 2-methylpropoxy groups, making it less lipophilic and potentially less effective in certain applications.
4,5-Dimethyl-1,2-phenylenediamine: Contains methyl groups instead of 2-methylpropoxy groups, which may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
86723-20-8 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4,5-bis(2-methylpropoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2O2/c1-9(2)7-17-13-5-11(15)12(16)6-14(13)18-8-10(3)4/h5-6,9-10H,7-8,15-16H2,1-4H3 |
InChI Key |
OGADVHBQRKNEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)N)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
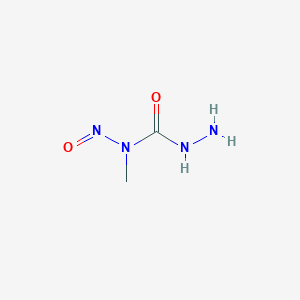
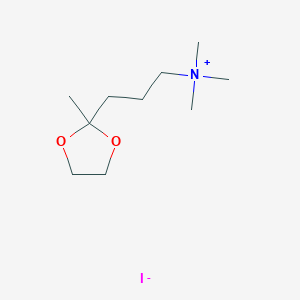

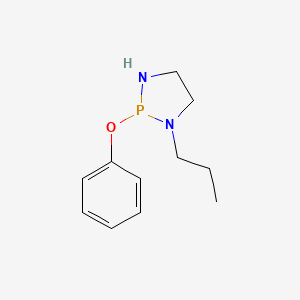
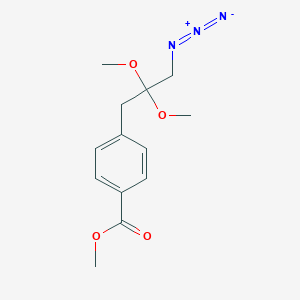
![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
